Chiral Identity: Racemic DL-Mixture (Zero Optical Rotation) Versus Single Enantiomers with Defined [α] Values
CAS 85535-45-1 is unequivocally the racemic DL-mixture of Nα-Boc-glutamine. Its PubChem InChIKey (VVNYDCGZZSTUBC-UHFFFAOYSA-N) lacks stereochemical designation, confirming the absence of a defined chiral center [1]. In direct contrast, Boc-L-glutamine (CAS 13726-85-7) exhibits a specific optical rotation of [α]²⁰/D −3.5° (c = 1 in ethanol) , while Boc-D-glutamine (CAS 61348-28-5) exhibits α 25/D +2.0 to +4.0° (c = 2 in ethanol) . The DL-racemate has zero net optical rotation by definition. This distinction is not cosmetic: single-enantiomer Boc-amino acids are required for stereochemically defined peptide synthesis, while the racemate serves distinct purposes in impurity profiling and chiral method development.
| Evidence Dimension | Chiral identity / Optical rotation |
|---|---|
| Target Compound Data | Racemic DL-mixture; zero net optical rotation; InChIKey VVNYDCGZZSTUBC-UHFFFAOYSA-N (no stereochemistry) |
| Comparator Or Baseline | Boc-L-glutamine: [α]²⁰/D −3.5° (c = 1, EtOH); Boc-D-glutamine: α 25/D +2.0 to +4.0° (c = 2, EtOH) |
| Quantified Difference | Defined optical rotation (±3.5° for L; +2–4° for D) versus zero for DL-racemate |
| Conditions | Sodium D-line, 20–25 °C, ethanol solvent, concentration c = 1–2 g/100 mL |
Why This Matters
Procurement of the racemate versus a single enantiomer determines whether the material is suitable for stereospecific peptide assembly or for non-stereospecific applications such as impurity reference standards, and using an unintended chiral form can lead to diastereomeric contamination of the final peptide product.
- [1] PubChem CID 433635. 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid, InChIKey VVNYDCGZZSTUBC-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/433635 View Source
